(S)-O-Methylencecalinol

Calmodulin inhibition Natural product screening Fluorescence polarization assay

Synthetic CaM inhibitors like chlorpromazine confound experiments through extensive polypharmacology. (S)-O-Methylencecalinol (C₁₅H₂₀O₃, MW 248.32)-a plant-derived chromene from Ageratina grandifolia-offers a structurally distinct probe with superior CaM binding. • Binds CaM with higher affinity than chlorpromazine; forms stable MD complexes. • Reduced antinociceptive potency vs. encecalinol provides defined SAR contrast. • Typically in stock; inquire for bulk quantities.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B12382861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-O-Methylencecalinol
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC
InChIInChI=1S/C15H20O3/c1-10(16-4)12-8-11-6-7-15(2,3)18-13(11)9-14(12)17-5/h6-10H,1-5H3/t10-/m0/s1
InChIKeyKIDINSSIUWCEBX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-O-Methylencecalinol: CaM-Targeting Chromene


(S)-O-Methylencecalinol (compound 10, C15H20O3, MW 248.32) is a naturally occurring chromene isolated from the aerial parts of Ageratina grandifolia (Asteraceae) [1]. It functions as a calmodulin (CaM)-targeting molecule, binding directly to this ubiquitous calcium sensor protein that regulates numerous cellular signaling pathways [1]. Unlike synthetic CaM inhibitors such as chlorpromazine, (S)-O-Methylencecalinol represents a plant-derived scaffold with a distinct benzopyran core structure, positioning it as a unique research tool for probing CaM-dependent processes without the confounding polypharmacology typical of phenothiazine antipsychotics .

1 Plant-derived chromene scaffold with calmodulin (CaM)-binding activity
2 Non-phenothiazine probe; avoids dopamine receptor polypharmacology
3 Supports CaM-dependent pathway studies and natural product SAR

(S)-O-Methylencecalinol Substitution Risks


Generic substitution among calmodulin-targeting compounds is scientifically unsound due to substantial variability in binding site occupancy and downstream functional effects. Within the Ageratina grandifolia chromene series alone, differential CaM binding affinities have been documented relative to the reference inhibitor chlorpromazine [1]. Furthermore, even structurally similar chromenes from the same plant source exhibit divergent pharmacological profiles in vivo—as demonstrated by the pronounced antinociceptive potency of encecalinol compared to its O-methylated counterpart in formalin-induced pain models [2]. These findings underscore that subtle structural modifications, such as O-methylation versus free hydroxyl groups, can profoundly alter target engagement and biological outcome. Procurement of the exact compound specified in published protocols is therefore essential for experimental replication.

! Generic CaM inhibitors may differ in binding site occupancy; functional outcomes may not transfer.
! Even same-plant chromenes (e.g., encecalinol) show divergent in vivo profiles; O-methylation can alter target engagement.
! Exact compound identity is critical for protocol replication; subtle structural modifications impact biological readouts.

(S)-O-Methylencecalinol: Key Comparative Evidence


CaM Binding Affinity vs Chlorpromazine

In a fluorescence polarization-based calmodulin binding assay, (S)-O-Methylencecalinol (compound 10) demonstrated binding to CaM with higher affinity than chlorpromazine, a well-established CaM inhibitor [1]. The study directly compared four Ageratina-derived compounds (8, 10, 11, 12) against the chlorpromazine baseline, confirming superior target engagement for the natural chromene scaffold. However, precise Ki or IC50 values were not reported in the primary publication, limiting precise rank-ordering among the chromene series [1].

CaM Binding vs Chlorpromazine
Class-level inference
Higher affinity than chlorpromazine (exact fold difference not reported).
Supports selection as non-phenothiazine CaM probe.
Quantitative Ki/IC50 values not available; rank within series uncertain.
Calmodulin inhibition Natural product screening Fluorescence polarization assay

Encecalinol: Dominant Antinociceptive Chromene

In a formalin-induced nociception model in mice, encecalinol (compound 4) exhibited dose-dependent antinociceptive effects that were significantly attenuated by naloxone pretreatment, indicating opioidergic involvement [1]. While (S)-O-Methylencecalinol (compound 2) was also tested in the same study, it did not match the potency of encecalinol, which was explicitly identified as 'the most active' among the four major Ageratina compounds (1–4) [1]. This functional divergence suggests that the free hydroxyl group in encecalinol confers superior in vivo activity compared to the O-methylated derivative.

Antinociceptive Activity
Head-to-head
Encecalinol showed dominant, dose-dependent activity; (S)-O-Methylencecalinol was less potent.
O-methylation may reduce in vivo model response; relevant for SAR control use.
Mouse formalin test, intragastric administration.
Antinociceptive activity Formalin test In vivo pharmacology

CaM Complex Stability in MD Simulations

Molecular dynamics (MD) simulations revealed that the complexes formed between calmodulin and compounds 8, 10, 11, and 12 remained stable throughout the simulation trajectory, with no evidence of ligand dissociation or major conformational disruption [1]. This computational evidence supports the experimental binding data and suggests that the chromene scaffold, including the O-methylated variant, can maintain durable CaM engagement under dynamic conditions. While all four compounds exhibited stability, the study did not report quantitative binding free energies (ΔG) or residence times to differentiate among them [1].

CaM Complex Stability (MD)
Class-level inference
Stable ligand-CaM complexes maintained throughout MD simulation trajectory.
Supports durable target engagement in silico.
Quantitative stability metrics (ΔG, residence time) not reported.
Molecular dynamics simulation Protein-ligand complex stability In silico screening

Structural Effect of O-Methylation on Activity

(S)-O-Methylencecalinol differs from encecalinol by a single O-methyl group at the chromene core, replacing a free hydroxyl present in the more potent analog [1]. While no direct biochemical comparison of CaM inhibition potency between these two compounds has been published, the functional divergence observed in antinociceptive assays—where encecalinol demonstrated superior efficacy [2]—suggests that this minor structural modification may substantially impact biological activity. This class-level inference aligns with established medicinal chemistry principles where hydrogen bond donor/acceptor capacity can influence target binding and pharmacokinetics.

O-Methylation SAR Effect
Class-level inference
-OCH3 instead of -OH reduces antinociceptive activity compared to encecalinol.
Critical SAR probe for chromene hydroxyl role in CaM-related responses.
Inferred from in vivo comparison; direct CaM binding data between analogs needed.
Structure-activity relationship Chromene natural products Functional group modification

Research Applications of (S)-O-Methylencecalinol


SAR Studies of Chromene CaM Inhibitors

(S)-O-Methylencecalinol serves as an essential comparator in SAR campaigns investigating the impact of O-methylation on CaM binding affinity and functional activity [1]. Its reduced antinociceptive potency relative to encecalinol provides a defined functional contrast for probing the pharmacophore requirements of chromene natural products [2].

Probe for CaM-Dependent Cellular Signaling

As a calmodulin-targeting molecule with demonstrated binding to CaM and stable complex formation in molecular dynamics simulations, (S)-O-Methylencecalinol can be employed as a chemical probe to interrogate CaM-mediated signaling pathways in cell-based assays [1]. Its distinct chemotype offers an alternative to synthetic inhibitors like W-7 or chlorpromazine, potentially reducing off-target effects associated with those scaffolds [1].

Negative Control for In Vivo Antinociception

Given the established antinociceptive activity of encecalinol and its naloxone-reversible opioid mechanism, (S)-O-Methylencecalinol may be utilized as a structurally matched, less active control compound in pain research models [2]. This application is particularly relevant for studies seeking to validate target engagement or to dissect the contribution of specific functional groups to in vivo efficacy [2].

Natural Product Library Screening for CaM Binders

(S)-O-Methylencecalinol can be included as a positive control or reference standard in high-throughput screening campaigns designed to identify novel calmodulin inhibitors from natural product libraries, leveraging its known CaM-binding activity and well-characterized isolation from Ageratina grandifolia [1].

Application
Selection Property
Validation Focus
SAR studies of chromene CaM inhibitors
O-methylation functional contrast
CaM binding affinity and SAR validation
CaM-dependent cellular signaling probe
Non-phenothiazine CaM-binding scaffold
Off-target pathway assessment (e.g., dopamine receptor)
Negative control for antinociceptive research models
Structurally matched low-activity control
Target engagement and functional group contribution validation
Natural product library screening for CaM binders
Known CaM-binding activity
Hit validation and specificity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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